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Compound of Interest

Compound Name: BDP FL-PEG5-propargyl

Cat. No.: B605997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP FL-PEG5-propargyl is a highly efficient fluorescent probe for the labeling and

visualization of biomolecules in fluorescence microscopy. This molecule consists of a bright

and photostable boron-dipyrromethene (BDP FL) fluorophore, a five-unit polyethylene glycol

(PEG5) spacer, and a terminal propargyl group. The BDP FL core provides excellent spectral

properties in the fluorescein (FITC) channel, while the hydrophilic PEG spacer enhances water

solubility and reduces non-specific binding. The key feature of this probe is its terminal

propargyl group, which allows for covalent attachment to azide-modified biomolecules via a

highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly

known as "click chemistry".

These characteristics make BDP FL-PEG5-propargyl an ideal tool for a variety of applications

in cellular and molecular biology, including the visualization of newly synthesized proteins,

glycoproteins, and other azide-labeled molecules within living or fixed cells.

Physicochemical and Spectroscopic Properties
A clear understanding of the probe's properties is essential for successful experimental design

and data interpretation. The key quantitative data for BDP FL-PEG5-propargyl are

summarized in the table below.
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Property Value Reference

CAS Number 2093197-93-2 [1]

Molecular Weight 549.42 g/mol [2]

Excitation Maximum (λex) 503 nm [1]

Emission Maximum (λem) 509 nm [1]

Molar Extinction Coefficient (ε) ~80,000-92,000 M⁻¹cm⁻¹ [1]

Quantum Yield (Φ) ~0.97 [3]

Solubility Soluble in DMSO, DMF, DCM [1]

Key Applications in Fluorescence Microscopy
The primary application of BDP FL-PEG5-propargyl is the detection of azide-modified

biomolecules in a two-step labeling procedure. A prominent example is the visualization of

nascent proteins through bioorthogonal non-canonical amino acid tagging (BONCAT).[1][4] In

this method, cells are first incubated with an amino acid analog containing an azide group,

such as L-azidohomoalanine (AHA), a surrogate for L-methionine. AHA is incorporated into

newly synthesized proteins by the cellular translational machinery. Subsequently, the azide-

tagged proteins are fluorescently labeled by reaction with BDP FL-PEG5-propargyl via

CuAAC. This approach allows for the specific imaging of proteins synthesized within a defined

time window.

Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with
AHA
This protocol describes the incorporation of the azide-containing amino acid analog, L-

azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

Mammalian cells of interest
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Complete cell culture medium

Methionine-free cell culture medium

L-azidohomoalanine (AHA)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Plate mammalian cells on a suitable imaging substrate (e.g., glass-bottom

dishes or coverslips) and allow them to adhere and grow to the desired confluency in

complete cell culture medium.

Methionine Starvation (Optional but Recommended): To enhance the incorporation of AHA,

aspirate the complete medium, wash the cells once with pre-warmed PBS, and incubate

them in methionine-free medium for 30-60 minutes.

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium

supplemented with 25-50 µM AHA. The optimal concentration may vary depending on the

cell type and experimental goals.

Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) to allow for the

incorporation of AHA into newly synthesized proteins. Shorter incubation times will label

proteins synthesized during that specific window, while longer times will result in a larger

population of labeled proteins.

Washing: After the incubation, aspirate the AHA-containing medium and wash the cells three

times with PBS to remove any unincorporated AHA.

Proceed to Fixation and Permeabilization: The cells are now ready for fixation and

subsequent fluorescent labeling with BDP FL-PEG5-propargyl.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)
Labeling of Azide-Modified Proteins
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This protocol details the fluorescent labeling of azide-modified proteins in fixed and

permeabilized cells using BDP FL-PEG5-propargyl.

Materials:

AHA-labeled cells on coverslips

4% Paraformaldehyde (PFA) in PBS

0.5% Triton X-100 in PBS

BDP FL-PEG5-propargyl

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium ascorbate

PBS

Mounting medium with DAPI (optional)

Reagent Preparation:

BDP FL-PEG5-propargyl stock solution (1 mM): Dissolve the appropriate amount of BDP
FL-PEG5-propargyl in anhydrous DMSO. Store at -20°C, protected from light.

CuSO₄ stock solution (50 mM): Dissolve copper(II) sulfate pentahydrate in water. Store at

room temperature.

THPTA stock solution (50 mM): Dissolve THPTA in water. Store at room temperature.

Sodium ascorbate stock solution (100 mM): Prepare fresh for each experiment by dissolving

sodium ascorbate in water.

Procedure:

Fixation: Fix the AHA-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
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Washing: Wash the cells three times with PBS.

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at

room temperature.

Washing: Wash the cells three times with PBS.

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before

use. For a 100 µL final volume per coverslip, mix the following components in the order

listed:

PBS: 89 µL

BDP FL-PEG5-propargyl (from 1 mM stock): 1 µL (final concentration: 10 µM)

CuSO₄ (from 50 mM stock): 2 µL (final concentration: 1 mM)

THPTA (from 50 mM stock): 2 µL (final concentration: 1 mM)

Sodium ascorbate (from 100 mM stock): 5 µL (final concentration: 5 mM)

Note: The final concentrations of the click reagents can be optimized for different cell types

and labeling efficiencies.

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at

room temperature, protected from light.

Washing: Wash the cells three times with PBS.

Nuclear Staining (Optional): If desired, incubate the cells with a DAPI solution for 5 minutes

to stain the nuclei.

Final Washes: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.
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Imaging: Image the cells using a fluorescence microscope equipped with a filter set suitable

for BDP FL (e.g., a standard FITC filter set).

Visualizations
Experimental Workflow for Visualizing Newly
Synthesized Proteins
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Caption: Workflow for labeling and imaging of newly synthesized proteins.

Signaling Pathway: Protein Synthesis and BONCAT
Labeling
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Caption: Mechanism of BONCAT labeling and click chemistry detection.

Troubleshooting and Considerations
High Background:

Ensure thorough washing after AHA incubation and after the click reaction.

Optimize the concentration of BDP FL-PEG5-propargyl; lower concentrations may reduce

background.
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Ensure the sodium ascorbate solution is freshly prepared to maintain its reducing activity

and minimize side reactions.

Low Signal:

Increase the incubation time with AHA to label more proteins.

Optimize the AHA concentration.

Ensure the click chemistry reagents are active and at the correct concentrations.

Check the fluorescence microscope filter sets and settings to ensure they are optimal for

BDP FL.

Cell Viability (for live-cell applications):

Copper can be toxic to live cells. For live-cell imaging, it is crucial to use a copper-

chelating ligand like THPTA to protect the cells and to minimize the incubation time and

copper concentration.

Alternatively, consider using copper-free click chemistry reagents if live-cell imaging is the

primary goal.

By following these detailed protocols and considering the provided information, researchers

can effectively utilize BDP FL-PEG5-propargyl for the sensitive and specific fluorescent

labeling of biomolecules in a variety of microscopy applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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